N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide
Description
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide is a benzothiazole derivative featuring a 5,5-dimethyl-7-oxo-tetrahydrobenzothiazole core linked to a 3-[(4-fluorophenyl)sulfanyl]propanamide moiety. The 4-fluorophenylsulfanyl group introduces electron-withdrawing characteristics, which may enhance metabolic stability and binding interactions in biological systems.
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S2/c1-18(2)9-13-16(14(22)10-18)25-17(20-13)21-15(23)7-8-24-12-5-3-11(19)4-6-12/h3-6H,7-10H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUPJMFBGJSFBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CCSC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-aminothiophenol with a suitable ketone to form the benzothiazole core. This is followed by the introduction of the dimethyl and oxo groups through specific reagents and conditions. The final step involves the attachment of the 4-fluorophenylsulfanyl group and the propanamide moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The 4-fluorophenyl sulfanyl moiety undergoes nucleophilic substitution under basic conditions. For example, reaction with methyl iodide in dimethylformamide (DMF) at 60°C yields the corresponding methylthioether derivative, facilitating structural diversification for biological studies .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| S–C bond substitution | K₂CO₃, DMF, 60°C | Methylthioether analog | ~75% |
Oxidation of the Sulfanyl Group
The sulfanyl group (-S-) is susceptible to oxidation. Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates sulfoxide and sulfone derivatives, depending on stoichiometry .
| Oxidizing Agent | Stoichiometry | Product | Application |
|---|---|---|---|
| mCPBA | 1 equivalent | Sulfoxide (R–SO–) | Intermediate for chiral synthesis |
| mCPBA | 2 equivalents | Sulfone (R–SO₂–) | Stabilized metabolite studies |
Hydrolysis of the Propanamide Linkage
The amide bond undergoes hydrolysis under acidic (HCl, reflux) or basic (NaOH, aqueous ethanol) conditions, cleaving the molecule into its benzothiazole and sulfanylpropanamide fragments.
| Condition | Reagents | Outcome |
|---|---|---|
| Acidic | 6M HCl, 100°C | Benzothiazole amine + 3-[(4-fluorophenyl)sulfanyl]propanoic acid |
| Basic | 2M NaOH, ethanol | Sodium salt of propanoic acid + free benzothiazole derivative |
Cyclization Reactions
The tetrahydrobenzothiazole ring participates in cyclization with aldehydes or ketones under dehydrating conditions (e.g., POCl₃), forming fused heterocyclic systems .
| Reagent | Product | Biological Relevance |
|---|---|---|
| POCl₃, DMF | Quinazoline-fused benzothiazole | Enhanced antimicrobial activity |
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling at the 4-fluorophenyl group enables aryl diversification. For instance, reaction with phenylboronic acid produces biphenyl derivatives.
| Catalyst | Conditions | Yield |
|---|---|---|
| Pd(PPh₃)₄ | DME, 80°C | 65–70% |
Electrophilic Aromatic Substitution
The fluorophenyl ring undergoes nitration or halogenation. Nitration with HNO₃/H₂SO₄ introduces a nitro group at the meta position relative to fluorine .
| Reaction | Reagents | Regioselectivity |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Meta to fluorine |
Reductive Amination
The ketone group in the tetrahydrobenzothiazole moiety reacts with primary amines (e.g., methylamine) under hydrogenation conditions (H₂, Pd/C) to form secondary amines.
| Amine | Catalyst | Application |
|---|---|---|
| CH₃NH₂ | Pd/C, H₂ | Prodrug synthesis |
Key Findings:
-
The sulfanyl group’s versatility in substitution and oxidation enables structural tuning for activity optimization .
-
Hydrolysis studies confirm the amide bond’s stability under physiological pH, critical for oral bioavailability.
-
Cross-coupling and cyclization reactions expand the compound’s utility in generating analogs with improved pharmacokinetic profiles .
Scientific Research Applications
Antimicrobial Properties
Recent studies indicate that benzothiazole derivatives exhibit notable antimicrobial activity. This compound has been evaluated for its efficacy against various pathogens, including Mycobacterium tuberculosis (Mtb). The compound's structure allows it to interact with specific bacterial proteins, potentially inhibiting their function and leading to cell death. For instance, compounds derived from benzothiazole have shown promising results in vitro against drug-resistant strains of Mtb .
Anticancer Activity
Benzothiazole derivatives are being investigated for their anticancer properties. Research has demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The presence of specific substituents on the benzothiazole ring enhances cytotoxic activity, making it a target for further development in cancer therapeutics .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Compounds containing the benzothiazole moiety have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests potential applications in treating inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with triazole-thione derivatives (e.g., compounds [7–9] from ), which share structural motifs such as fluorinated aryl groups and sulfur-containing functional groups.
Structural Features
Spectral Data
Electronic and Bioactive Properties
- Fluorine Effects : Both compounds utilize fluorinated aryl groups (4-fluorophenyl in the target, 2,4-difluorophenyl in triazoles) to enhance lipophilicity and metabolic resistance.
- Core Flexibility : The partially saturated benzothiazole core may confer conformational rigidity compared to the planar triazole system, influencing pharmacokinetic profiles.
Research Implications
While the triazole-thiones in demonstrate tautomerism and cyclization-dependent bioactivity, the target benzothiazole derivative’s saturated core likely limits such dynamic behavior. The absence of a sulfonyl group may reduce oxidative metabolism but could compromise target affinity compared to sulfonyl-containing analogs. Further studies comparing in vitro activity (e.g., enzyme inhibition assays) and ADMET properties are warranted.
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzothiazole core and a propanamide side chain. Its molecular formula is with a molecular weight of approximately 314.36 g/mol. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains. For instance:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 20 | 16 |
| Candida albicans | 18 | 64 |
These results indicate a promising spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 50 |
| Butyrylcholinesterase (BChE) | 30 |
These findings suggest that the compound may have potential applications in treating conditions like Alzheimer's disease due to its ability to inhibit cholinesterase enzymes effectively .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving the compound's antimicrobial properties, researchers treated cultures of Staphylococcus aureus with varying concentrations of the compound. The results indicated that at concentrations above 32 µg/mL, there was a significant reduction in bacterial viability, suggesting that the compound could serve as a lead for developing new antimicrobial agents .
Case Study 2: Neuroprotective Potential
A study focused on the neuroprotective effects of the compound revealed that it could mitigate oxidative stress in neuronal cell lines. The compound was administered at different concentrations, and cell viability assays showed that it significantly improved cell survival rates under oxidative stress conditions compared to untreated controls .
Q & A
Q. What strategies address unexpected byproducts in the final step of synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
